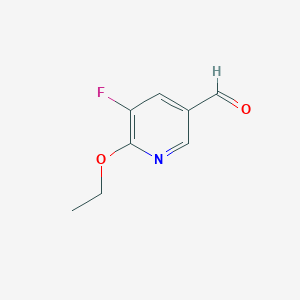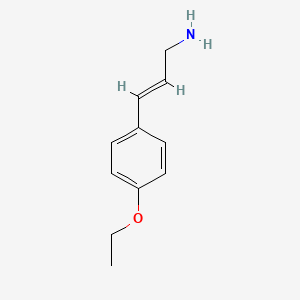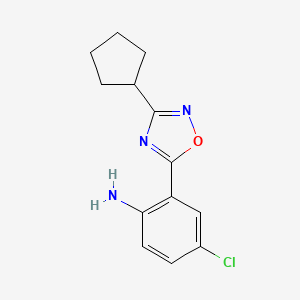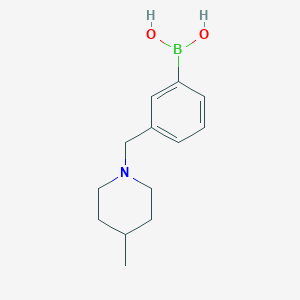
N-(3-acetylphenyl)-2-bromoacetamide
Overview
Description
“N-(3-acetylphenyl)-2-bromoacetamide” is a chemical compound. Based on its name, it likely contains an acetylphenyl group (a phenyl ring with an acetyl group attached), a bromoacetamide group (an acetamide with a bromine atom attached), and these groups are connected by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For instance, N-(3-acetylphenyl)-2-chloroacetamide can be synthesized by reacting 3-aminoacetophenone with 2-chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely has a phenyl ring (a six-membered carbon ring) with an acetyl group (a carbonyl group bonded to a methyl group) and a bromoacetamide group (an acetamide with a bromine atom) attached to it .Scientific Research Applications
Synthesis and Characterization
- N-(3-acetylphenyl)-2-bromoacetamide has been used in the synthesis of various organic compounds. For instance, it has been involved in the preparation of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives, which are notable for their addition and substitution reactions (Rank & Baer, 1974). Also, it has been a key compound in the synthesis and detailed spectroscopic characterization of novel N-(3-acetyl-2-thienyl)acetamides (Eller & Holzer, 2006).
Application in Heterocyclic Synthesis
- This compound plays a role in heterocyclic synthesis. It has been utilized in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds, like 1-[4-(thiazolyl/imidazothiazolyl/triazolyl)phenyl]-1H-pyrazole-3,4-dicarboxylate esters, demonstrating its versatility in organic chemistry (Hunnur, Latthe & Badami, 2005).
Role in Anticonvulsant and Anti-inflammatory Activities
- It has been found to contribute to the synthesis of benzofuran-based heterocycles, which exhibit anticonvulsant and anti-inflammatory activities (Dawood et al., 2006). This suggests its potential in the development of new pharmaceuticals.
Contribution to Enzyme Inhibition Research
- This compound derivatives have been synthesized and screened for enzyme inhibition activities. These compounds have shown relative activity against acetylcholinesterase, an enzyme target in Alzheimer's disease research (Siddiqui et al., 2013).
Utilization in Polymer-Supported Reactions
- This compound has been used to prepare polymer-supported reagents, demonstrating its utility in facilitating selective transformations in natural products under specific conditions like microwave irradiation (Santhanakrishnan, Mohankumar & Narasimhan, 2016).
Application in Comparative Imaging Studies
- It has been incorporated into the synthesis of labeling compounds used in comparative imaging studies, like positron emission tomography (PET) and single-photon computed tomography (SPECT) (Li et al., 2003). This highlights its role in advanced imaging techniques.
Mechanism of Action
Mode of Action
It’s known that bromoacetamides can participate in nucleophilic substitution reactions . In these reactions, the bromine atom can be replaced by a nucleophile, often leading to the formation of a new carbon-nitrogen bond . This could potentially alter the function of target proteins or enzymes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
The presence of the bromine atom might influence its bioavailability and distribution, as halogens are known to enhance lipophilicity, which can improve cellular membrane permeability .
Result of Action
Similar compounds have been found to exert various biological effects, including anti-inflammatory, analgesic, and antipyretic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-acetylphenyl)-2-bromoacetamide. For instance, changes in pH can affect the ionization state of the compound, potentially influencing its solubility and interaction with targets .
properties
IUPAC Name |
N-(3-acetylphenyl)-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKPIBXNDMSXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)

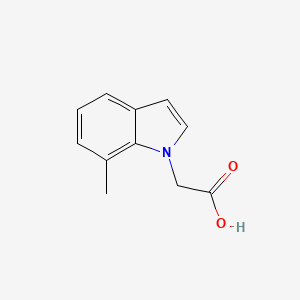
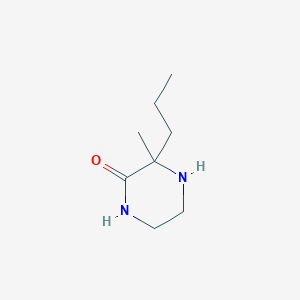
![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)

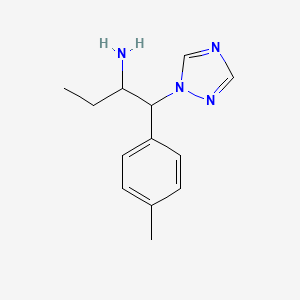
![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)
